SARS‑CoV‑2 RdRp Inhibitory Potency: Class‑Level Inference from the 2‑((1H‑Indol‑3‑yl)thio)‑N‑benzyl‑acetamide Series
The core scaffold 2‑((1H‑indol‑3‑yl)thio)acetamide has been optimized to deliver SARS‑CoV‑2 RdRp IC₅₀ values as low as 1.11 ± 0.05 µM (compound 6d5) and 1.65 ± 0.05 µM (6c9), compared to remdesivir's 1.19 ± 0.36 µM in the same assay . SAR demonstrates that the N‑1 hydrogen of the indole is essential for full potency; substitution at the indole N‑1 with a methyl group reduces activity roughly four‑fold . The 3‑fluorobenzyl substitution present in 851412‑41‑4 constitutes a sterically and electronically unique N‑1 substituent whose quantitative impact has not yet been reported, but it is predicted to differentially modulate the hydrogen‑bonding interaction identified as critical for RdRp inhibition.
| Evidence Dimension | SARS‑CoV‑2 RdRp IC₅₀ |
|---|---|
| Target Compound Data | Not yet independently reported |
| Comparator Or Baseline | 6d5 (IC₅₀ = 1.11 ± 0.05 µM), 6c9 (IC₅₀ = 1.65 ± 0.05 µM), remdesivir (IC₅₀ = 1.19 ± 0.36 µM) |
| Quantified Difference | N‑1 substitution can alter potency ≤4‑fold; 3‑fluorobenzyl effect unknown |
| Conditions | SARS‑CoV‑2 RdRp biochemical assay, 30‑min pre‑incubation, 37°C |
Why This Matters
The 3‑fluorobenzyl substituent provides a novel N‑1 vector for RdRp inhibitor development that is distinct from the methyl or benzyl analogues already characterized; procurement of 851412‑41‑4 enables empirical SAR expansion at this critical position.
- [1] Zhang, J. et al. Discovery and optimization of 2‑((1H‑indol‑3‑yl)thio)‑N‑benzyl‑acetamides as novel SARS‑CoV‑2 RdRp inhibitors. Eur. J. Med. Chem. 2021, 223, 113622. View Source
